molecular formula C13H14N2O3 B14208387 4,7-Dimethoxy-1-(prop-2-en-1-yl)-1H-benzimidazole-2-carbaldehyde CAS No. 819872-25-8

4,7-Dimethoxy-1-(prop-2-en-1-yl)-1H-benzimidazole-2-carbaldehyde

Cat. No.: B14208387
CAS No.: 819872-25-8
M. Wt: 246.26 g/mol
InChI Key: YSTQUIBVQQXONN-UHFFFAOYSA-N
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Description

1-Allyl-4,7-dimethoxy-1H-benzimidazole-2-carbaldehyde is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-4,7-dimethoxy-1H-benzimidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,7-dimethoxy-1H-benzimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-4,7-dimethoxy-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Allyl-4,7-dimethoxy-1H-benzimidazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Allyl-4,7-dimethoxy-1H-benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Allyl-1H-benzimidazole-2-carbaldehyde
  • 4,7-Dimethoxy-1H-benzimidazole
  • 1-Allyl-4,7-dimethoxy-1H-benzimidazole

Uniqueness

Compared to similar compounds, it offers a distinct combination of chemical properties that make it valuable for various research and industrial purposes .

Properties

CAS No.

819872-25-8

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

4,7-dimethoxy-1-prop-2-enylbenzimidazole-2-carbaldehyde

InChI

InChI=1S/C13H14N2O3/c1-4-7-15-11(8-16)14-12-9(17-2)5-6-10(18-3)13(12)15/h4-6,8H,1,7H2,2-3H3

InChI Key

YSTQUIBVQQXONN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N(C(=N2)C=O)CC=C

Origin of Product

United States

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